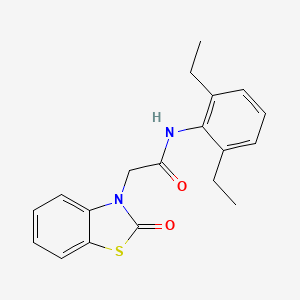![molecular formula C15H19NO B5554850 2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one" belongs to a class of spiro compounds, which are characterized by their unique structural feature of having two rings joined at a single atom. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses.
Synthesis Analysis
Spiro compounds, similar to "2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one", have been synthesized through various methods, including cyclization reactions and the Bischler-Napieralski cyclization. For example, the synthesis of related spiro compounds involves cyclization of hydroxycyclohexane derivatives with methoxyphenyl compounds under acidic conditions (Yashiro et al., 1975).
Molecular Structure Analysis
The molecular structure of spiro compounds typically includes a central spiro carbon atom connecting two cyclic units. X-ray crystallography and NMR spectroscopy are common tools used for determining these structures. For instance, the crystal structure of a similar spiro compound revealed specific conformations and bond lengths, indicating a chair conformation for the cyclohexane ring and a planar arrangement for the aromatic ring (Soriano-garcia et al., 2000).
Chemical Reactions and Properties
Spiro compounds can participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, the synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] demonstrates the use of three-component reactions involving isoquinolinium salts, showcasing the versatility of spiro compounds in synthetic chemistry (Wang & Yan, 2014).
科学的研究の応用
Tandem Double [3 + 2] Cycloaddition Reactions
Spiro compounds, derived from cycloaddition reactions, are significant in the development of pharmaceuticals and materials due to their complex and unique structures. For instance, Shi et al. (2017) explored the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method demonstrates the versatility of spiro compounds in synthetic chemistry, highlighting their potential in creating biologically active molecules (Shi et al., 2017).
Synthesis and Photophysical Properties of Spiro Compounds
Silva et al. (2021) synthesized novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes], demonstrating the synthetic applicability of these compounds. The photophysical studies indicated high emission properties, good fluorescence quantum yields (Φf), and moderate to large Stokes shifts, underscoring the potential of these spiro compounds in optoelectronic applications (Silva et al., 2021).
Cobalt-Catalyzed Oxidative Cyclization
Manoharan and Jeganmohan (2017) reported on the cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides, leading to isoindolone spirosuccinimides. This method showcases the use of spiro compounds in synthesizing complex molecules with potential biological activity, demonstrating their importance in medicinal chemistry (Manoharan & Jeganmohan, 2017).
Novel Tert-Amino Effect Based Approach
Tverdokhlebov et al. (2006) developed a method to synthesize spiroquinoline-2,1′-cycloalkane analogues, illustrating the versatility of spiro compounds in organic synthesis. This work highlights the potential of spiro compounds in the development of new synthetic methodologies, further broadening their application scope (Tverdokhlebov et al., 2006).
Catalyst-Free Synthesis in Water
Kong et al. (2017) explored a catalyst-free route to spiro[dihydroquinoline-naphthofuranone] compounds from isatins in water, showcasing the environmental benefits of such synthetic approaches. The hydrogen-bonding effects of water accelerate the transformation, highlighting the potential of spiro compounds in green chemistry (Kong et al., 2017).
特性
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cycloheptane]-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-13-8-4-3-7-12(13)11-15(16-14)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFZTRWMBRIDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554769.png)
![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)


![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)


![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)